An In-depth Technical Guide to the Physical Properties of 2-Iodobenzoyl Chloride
An In-depth Technical Guide to the Physical Properties of 2-Iodobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodobenzoyl chloride is a pivotal reagent in the landscape of organic synthesis and medicinal chemistry. As a bifunctional molecule, it incorporates the reactivity of an acyl chloride with the synthetic versatility of an aryl iodide. This unique combination makes it a valuable building block for the construction of complex molecular architectures, including isoindolin-1-ones and other heterocyclic systems of pharmaceutical interest. A thorough understanding of its physical properties is not merely academic; it is a prerequisite for its safe handling, effective use in chemical reactions, and the development of robust and scalable synthetic protocols. This guide provides a comprehensive overview of the essential physical and chemical characteristics of 2-iodobenzoyl chloride, offering insights into the practical application of this data in a research and development setting.
Core Physicochemical Properties
The physical properties of 2-iodobenzoyl chloride dictate its behavior in various experimental settings, from reaction setup to purification and storage. These intrinsic characteristics are summarized in the table below and discussed in detail in the subsequent sections.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClIO | [1] |
| Molecular Weight | 266.46 g/mol | [1] |
| CAS Number | 609-67-6 | [1] |
| Appearance | White to light yellow or cream-colored crystalline solid, powder, or lumps.[2] | [2] |
| Melting Point | 27-32 °C (80.6-89.6 °F) | [1] |
| Boiling Point | 105-106 °C at 1 mmHg | |
| Density | 1.932 g/cm³ | [3] |
| Refractive Index | 1.635 | [4] |
| Flash Point | > 110 °C (> 230 °F) | [3][5] |
In-depth Discussion of Physicochemical Properties
Melting and Boiling Point: The relatively low melting point of 2-iodobenzoyl chloride means that it can exist as either a solid or liquid at or near ambient laboratory temperatures. This is a critical consideration for its storage and handling. The boiling point, reported at a reduced pressure of 1 mmHg, is significantly high, indicating that vacuum distillation is the preferred method for purification to prevent thermal decomposition at atmospheric pressure. The presence of the heavy iodine atom contributes to its high molecular weight and, consequently, its elevated boiling point compared to simpler benzoyl chlorides.
Density: With a density of 1.932 g/cm³, 2-iodobenzoyl chloride is significantly denser than water.[3] This property is relevant during aqueous workups, where it will constitute the lower organic layer if dissolved in a dense, water-immiscible solvent.
Solubility Profile: 2-Iodobenzoyl chloride reacts with water and alcohols.[3][4] It is soluble in a range of common organic solvents, including toluene, benzene, diethyl ether, and ethanol.[4] It is also miscible with dichloromethane and ethyl acetate, but only sparingly soluble in aliphatic hydrocarbons like hexane.[2] The choice of solvent for a reaction involving 2-iodobenzoyl chloride is therefore critical and should be aprotic to avoid unwanted side reactions.
Spectroscopic and Analytical Characterization
Spectroscopic techniques are indispensable for verifying the identity and purity of 2-iodobenzoyl chloride. The following sections detail the expected spectral data.
| Technique | Key Data Points | Source(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.08, 8.05, 7.51, 7.25 | [6] |
| ¹³C NMR | Aromatic region: ~125-150 ppm, Carbonyl carbon: ~165-170 ppm (predicted) | [7][8] |
| IR Spectroscopy | C=O stretch: ~1770-1790 cm⁻¹ (strong), C-Cl stretch: ~800-600 cm⁻¹ (strong), Aromatic C=C stretch: ~1600-1450 cm⁻¹ (medium) | [9] |
| Mass Spectrometry (EI) | m/z: 266 (M⁺), 231 ([M-Cl]⁺, base peak), 203, 76 | [1][6] |
Interpretation of Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum of 2-iodobenzoyl chloride in CDCl₃ is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the benzene ring.[6] The signals at the downfield end of the spectrum (δ 8.08 and 8.05 ppm) are likely due to the protons ortho and para to the electron-withdrawing benzoyl chloride group, while the signals at δ 7.51 and 7.25 ppm would correspond to the other two aromatic protons.[6]
¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by several signals in the aromatic region (approximately 125-150 ppm).[7][8] A key diagnostic peak is the carbonyl carbon of the acyl chloride, which is expected to appear significantly downfield, typically in the range of 165-170 ppm.[8]
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. The most prominent feature will be a strong absorption band in the region of 1770-1790 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride.[9] Other characteristic absorptions include a strong C-Cl stretch between 800 and 600 cm⁻¹, and several medium-intensity bands in the 1600-1450 cm⁻¹ region due to the aromatic C=C bond stretching vibrations.[9]
Mass Spectrometry: Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at an m/z of 266, corresponding to the molecular weight of the compound.[1][6] The base peak is typically observed at m/z 231, which results from the loss of a chlorine atom to form the stable 2-iodobenzoyl cation.[1][6] Other significant fragments may be observed at m/z 203 and 76.[1][6]
Experimental Protocols for Property Determination
The following are generalized, yet detailed, protocols for the determination of key physical properties of 2-iodobenzoyl chloride.
Protocol 1: Determination of Melting Point
Objective: To accurately determine the melting point range of 2-iodobenzoyl chloride as an indicator of purity.
Methodology:
-
Sample Preparation: Ensure the 2-iodobenzoyl chloride sample is finely powdered and completely dry.
-
Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated digital melting point apparatus.
-
Rapid Determination (Optional): Perform a rapid heating to approximate the melting point.
-
Accurate Determination: Allow the apparatus to cool and then heat at a rate of 1-2 °C per minute near the expected melting point.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Causality and Experimental Choice: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. A sharp melting range (typically < 2 °C) is indicative of high purity.
Protocol 2: Determination of Boiling Point at Reduced Pressure
Objective: To determine the boiling point of 2-iodobenzoyl chloride under vacuum to prevent decomposition.
Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.
-
Sample and Boiling Chips: Place a small amount of 2-iodobenzoyl chloride and a few boiling chips or a magnetic stir bar into the distillation flask.
-
Vacuum Application: Gradually apply a vacuum to the system, monitoring the pressure with a manometer.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Observation and Recording: Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb, along with the corresponding pressure.
-
Correction to Standard Pressure (Optional): The boiling point at atmospheric pressure can be estimated using a nomograph, but this is often not necessary as the boiling point at a specific reduced pressure is a valid physical constant.
Causality and Experimental Choice: Many organic compounds, especially those with high molecular weights or sensitive functional groups like acyl chlorides, decompose at their atmospheric boiling points. Reduced pressure distillation lowers the boiling point, allowing for purification without degradation.
Safety, Handling, and Storage
2-Iodobenzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.
| Hazard Information | Details | Source(s) |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. | [1] |
| Precautionary Statements | P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, P501 | [1] |
Handling Procedures:
-
Always handle 2-iodobenzoyl chloride in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes. In case of contact, immediately flush with copious amounts of water and seek medical attention.
-
As it reacts with water, ensure all glassware and equipment are scrupulously dry.
Storage Recommendations:
-
Store in a tightly sealed container in a cool, dry, and dark place.[3]
-
To prevent hydrolysis from atmospheric moisture, it is best stored under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Recommended storage temperature is between 2-8 °C.[3]
Conclusion
The physical properties of 2-iodobenzoyl chloride are integral to its successful application in organic synthesis and drug discovery. Its melting and boiling points guide purification strategies, its solubility profile dictates appropriate reaction conditions, and its spectroscopic signature provides a means for identity and purity confirmation. Adherence to strict safety and handling protocols is paramount due to its corrosive and reactive nature. This in-depth guide provides the foundational knowledge required for researchers, scientists, and drug development professionals to utilize this versatile reagent effectively and safely in their endeavors.
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